

Meta-analysis of Boditrectinib and Other TRK Inhibitors in Clinical Trials

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Compound of Interest

Compound Name: *Boditrectinib*

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of the efficacy of **Boditrectinib** (AUM-601) in the context of other Tropomyosin Receptor Kinase (TRK) inhibitors for the treatment of solid tumors harboring NTRK gene fusions. While clinical trial data for **Boditrectinib** is still emerging, this analysis offers a comparative overview against the established first-generation TRK inhibitors, Larotrectinib and Entrectinib, and other second-generation inhibitors in development. This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the current landscape and future directions of TRK-targeted cancer therapies.

Introduction to TRK Inhibitors

Tropomyosin Receptor Kinase (TRK) proteins, encoded by the NTRK1, NTRK2, and NTRK3 genes, are crucial for the development and function of the nervous system.^[1] Chromosomal rearrangements resulting in NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric solid tumors.^{[1][2]} This discovery has paved the way for a new class of "tumor-agnostic" therapies that target this specific genetic alteration, irrespective of the cancer's tissue of origin.

Boditrectinib (AUM-601): An Emerging Second-Generation TRK Inhibitor

Boditrectinib (AUM-601) is a selective, oral, second-generation pan-TRK inhibitor designed to block the activity of TRK tyrosine kinases, including those with resistance mutations to first-generation inhibitors.[3] In April 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to **Boditrectinib** for the treatment of solid tumors with NTRK gene fusions.[3]

Phase I clinical trial data, presented at the ESMO Targeted Anticancer Therapies Congress in 2022, demonstrated that **Boditrectinib** was safe and well-tolerated at dose levels of 50 to 300 mg once daily.[3] Doses of 200 and 300 mg once daily were identified as the recommended Phase II doses.[3] A multinational Phase II study is planned to further evaluate the efficacy and safety of **Boditrectinib** in patients with NTRK fusion-positive cancers.[3] As of the latest available information, specific efficacy data such as Overall Response Rate (ORR) and Progression-Free Survival (PFS) from completed Phase II trials are not yet publicly available.

First-Generation TRK Inhibitors: Larotrectinib and Entrectinib

Larotrectinib (Vitrakvi®) and Entrectinib (Rozlytrek®) are the first-generation pan-TRK inhibitors that have received FDA approval for the treatment of NTRK gene fusion-positive solid tumors.
[4][5]

Larotrectinib (Vitrakvi®)

Larotrectinib is a highly selective inhibitor of all three TRK proteins.[6] It received accelerated approval from the FDA in November 2018.[7] Clinical trial data from a pooled analysis of three studies (LOXO-TRK-14001, SCOUT, and NAVIGATE) have demonstrated its robust and durable efficacy.[6][8]

Entrectinib (Rozlytrek®)

Entrectinib is an inhibitor of TRKA, TRKB, TRKC, as well as ROS1 and ALK.[9] It was granted accelerated approval by the FDA in August 2019 for the treatment of metastatic ROS1-positive non-small cell lung cancer (NSCLC) and for adult and pediatric patients with NTRK gene fusion-positive solid tumors.[10]

Efficacy Comparison of TRK Inhibitors

The following tables summarize the key efficacy data from clinical trials of Larotrectinib and Entrectinib. As Phase II efficacy data for **Boditrectinib** becomes available, this section will be updated.

Table 1: Efficacy of Larotrectinib in NTRK Fusion-Positive Solid Tumors

Efficacy Endpoint	Pooled Analysis (n=159)[2][7]	Adult Subset (n=83)[11]	Lung Cancer Cohort (n=20)[12]
Overall Response Rate (ORR)	79% (95% CI: 72-85)	76% (Investigator assessment)	73% (95% CI: 45-92)
Complete Response (CR)	16%	9% (Investigator assessment)	7%
Partial Response (PR)	63%	57% (Investigator assessment)	67%
Median Duration of Response (DoR)	Not Reached	Not Reached	33.9 months (95% CI: 5.6-33.9)
Median Progression-Free Survival (PFS)	35.4 months (95% CI: 23.4-55.7)[13]	Not Reached	35.4 months (95% CI: 5.3-35.4)
Median Overall Survival (OS)	Not Reached[13]	Not Reached	40.7 months (95% CI: 17.2-NE)

Table 2: Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors

Efficacy Endpoint	Integrated Analysis (n=121)[9]	Initial Analysis (n=54)[9][10]
Overall Response Rate (ORR)	61.2%	57.4%
Complete Response (CR)	15.7%	7%
Partial Response (PR)	45.5%	50%
Median Duration of Response (DoR)	20.0 months (95% CI: 13.0-38.2)	10.4 months
Median Progression-Free Survival (PFS)	13.8 months (95% CI: 10.1-19.9)	11.2 months
Intracranial ORR (in patients with CNS metastases)	63.6% (n=11)	54.5% (n=11)

Second-Generation TRK Inhibitors: Overcoming Resistance

A significant challenge with first-generation TRK inhibitors is the development of acquired resistance, often through mutations in the TRK kinase domain.[14] Second-generation TRK inhibitors are being developed to address this unmet need. Besides **Boditrectinib**, other notable second-generation inhibitors include Selitrectinib (LOXO-195) and Repotrectinib (TPX-0005).

- Selitrectinib (LOXO-195): In a Phase I/II trial, Selitrectinib demonstrated an ORR of 34% in patients who had developed resistance to prior TRK inhibitors.[2]
- Repotrectinib (TPX-0005): This agent has shown activity against both TRK and ROS1 fusions, including in patients with resistance mutations.[4]

Experimental Protocols

Larotrectinib Clinical Trials (NCT02122913, NCT02637687, NCT02576431)

- Study Design: Three multicenter, open-label, single-arm trials.[8]

- Patient Population: Adult and pediatric patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion who had progressed on or had no satisfactory alternative treatments.[15]
- Intervention: Larotrectinib administered orally at 100 mg twice daily in adults and 100 mg/m² (up to 100 mg) twice daily in pediatric patients.[11]
- Efficacy Endpoints: The primary endpoint was Overall Response Rate (ORR) as assessed by an independent review committee according to RECIST v1.1. Secondary endpoints included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.[6]

Entrectinib Clinical Trials (ALKA-372-001, STARTRK-1, STARTRK-2)

- Study Design: Integrated analysis of three Phase I/II, multicenter, open-label, single-arm trials.[9][16]
- Patient Population: Adult patients with advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.[9][10]
- Intervention: Entrectinib administered orally.[10]
- Efficacy Endpoints: Co-primary endpoints were ORR and DoR as assessed by a blinded independent central review. Secondary endpoints included PFS, Overall Survival (OS), and intracranial efficacy.[17]

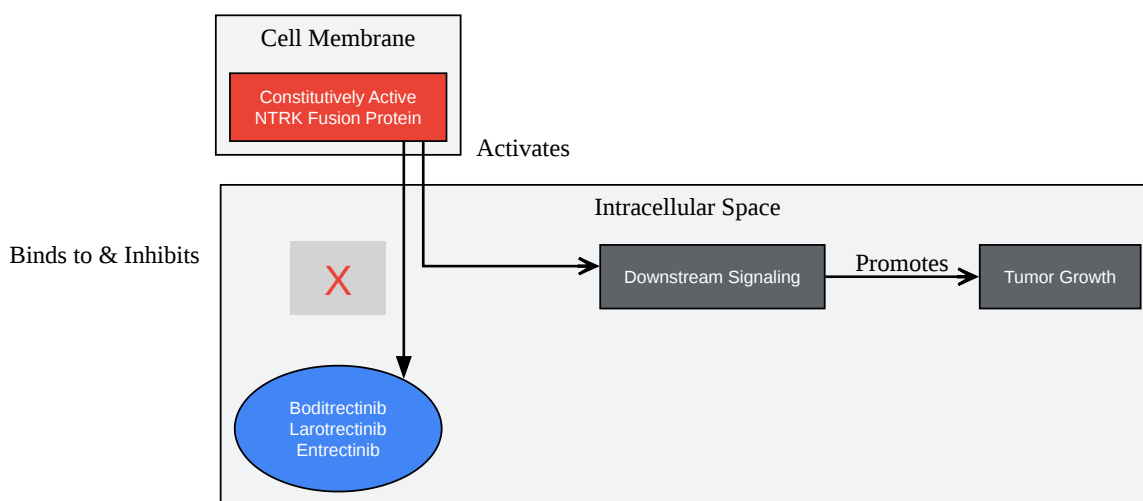
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRK signaling pathway, the mechanism of action of TRK inhibitors, and a typical experimental workflow for identifying and treating patients with NTRK fusion-positive cancers.



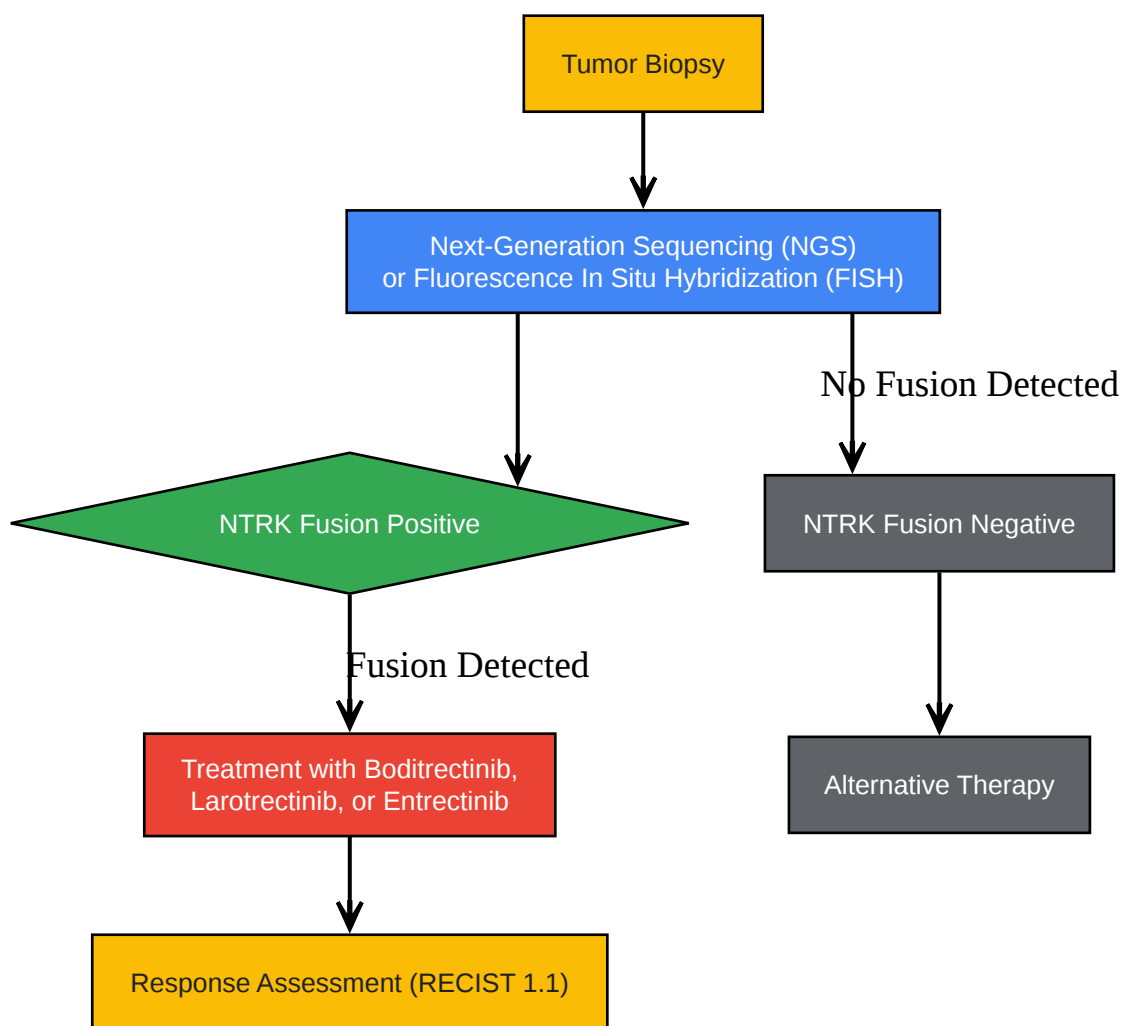
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Caption: Simplified TRK signaling pathway.



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Caption: Mechanism of action of TRK inhibitors.



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Caption: Clinical workflow for TRK inhibitor therapy.

Conclusion

The development of TRK inhibitors represents a significant advancement in precision oncology, offering a highly effective, tumor-agnostic treatment strategy for patients with NTRK fusion-positive cancers. First-generation inhibitors, Larotrectinib and Entrectinib, have demonstrated impressive and durable responses in a broad range of tumor types. **Boditrectinib** and other second-generation TRK inhibitors hold the promise of overcoming acquired resistance, a critical step in extending the benefit of TRK-targeted therapies. As more data from Phase II trials of **Boditrectinib** become available, a more direct comparison of its efficacy will be possible, further refining the treatment landscape for this unique patient population. Continued

research into the mechanisms of resistance and the development of novel therapeutic strategies will be essential to improving outcomes for all patients with TRK fusion-positive cancers.

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